Home > Products > Building Blocks P1249 > 2-Cyclobutyl-1,3-oxazole-4-carboxylic acid
2-Cyclobutyl-1,3-oxazole-4-carboxylic acid - 1190314-33-0

2-Cyclobutyl-1,3-oxazole-4-carboxylic acid

Catalog Number: EVT-1446073
CAS Number: 1190314-33-0
Molecular Formula: C8H9NO3
Molecular Weight: 167.164
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Macrooxazoles A-D

  • Compound Description: Macrooxazoles A-D (compounds 1-4 in the cited study) are a group of newly discovered 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the plant pathogenic fungus Phoma macrostoma []. These compounds were assessed for antimicrobial, cytotoxic, and anti-biofilm activities. Macrooxazole C (compound 3) exhibited weak-to-moderate antimicrobial activity, while a mixture of macrooxazoles B and D (compounds 2 and 4) displayed weak cytotoxic activity against specific cancer cell lines. Furthermore, Macrooxazoles B and C, alongside the known compounds macrocidins A and Z (compounds 5 and 6), demonstrated inhibitory effects on Staphylococcus aureus biofilm formation.

Methyl 5-substituted oxazole-4-carboxylates

  • Compound Description: This series of compounds was synthesized by reacting methyl α-isocyanoacetate with various acylating agents in the presence of bases []. These compounds, including the corresponding carboxylic acids and carboxamides, were investigated for their ability to inhibit blood platelet aggregation. Notably, 5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide exhibited potent inhibitory activity, comparable to aspirin.

2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid (HPPTCA)

  • Compound Description: HPPTCA is a naturally occurring metabolite found in human plasma, formed through the non-enzymatic condensation of cysteine and pyridoxal 5′-phosphate (PLP), an active form of vitamin B6 []. This compound features a thiazolidine ring, showcasing the reactivity of aminothiols like cysteine towards aldehydes, forming substituted thiazolidine carboxylic acids.

2-[(Z)-1-Amino-1-alken-1-yl]oxazole-4-carboxylic acids

  • Compound Description: This class of compounds, particularly 2-[(Z)-1-amino-1-propen-1-yl]oxazole-4-carboxylic acid, represents a key building block in the synthesis of dehydrooligopeptides, specifically the dehydropentapeptide that forms the main skeleton of thiostrepton macrocyclic peptide antibiotics, A10255G and J []. This highlights the utility of these oxazole derivatives in constructing biologically active peptides.
Overview

2-Cyclobutyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. Its molecular formula is C8H9NO3C_8H_9NO_3, and it has a molecular weight of 167.17 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals, including inhibitors and anticancer agents .

Source

The compound can be synthesized through various chemical methods, which will be discussed in detail later. It is commercially available from chemical suppliers such as Sigma-Aldrich and Advanced ChemBlocks, indicating its relevance in research and development .

Classification

2-Cyclobutyl-1,3-oxazole-4-carboxylic acid falls under the category of oxazole derivatives, which are known for their diverse biological activities. It is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) in its structure .

Synthesis Analysis

Methods

The synthesis of 2-cyclobutyl-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutyl derivatives with isocyanates or carbonyl compounds to form the oxazole ring.

Technical Details:

  1. Starting Materials: Cyclobutyl derivatives and suitable electrophiles (e.g., carbonyl compounds).
  2. Catalysts: Often, Lewis acids or bases may be employed to facilitate the cyclization process.
  3. Conditions: The reaction may require specific temperatures and solvents to optimize yield and purity.
Molecular Structure Analysis

Structure

The structure of 2-cyclobutyl-1,3-oxazole-4-carboxylic acid features a cyclobutyl group attached to an oxazole ring with a carboxylic acid functional group at the 4-position. The structural representation can be denoted as follows:

O C O C1 COC C2CCC2 N1\text{O C O C1 COC C2CCC2 N1}

This indicates that the compound possesses a cyclic structure with distinct functional groups contributing to its chemical properties .

Data

  • Molecular Formula: C8H9NO3C_8H_9NO_3
  • Molecular Weight: 167.17 g/mol
  • IUPAC Name: 2-cyclobutyloxazole-4-carboxylic acid
  • SMILES Notation: O=C(O)C1=COC(C2CCC2)=N1 .
Chemical Reactions Analysis

Reactions

2-Cyclobutyl-1,3-oxazole-4-carboxylic acid can participate in various chemical reactions, including:

  1. Esterification: Reaction with alcohols to form esters.
  2. Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  3. Nucleophilic Substitution: The carboxylic acid group can be substituted by nucleophiles.

Technical Details:

  • The reactivity of the carboxylic acid group allows for diverse synthetic applications.
  • Reaction conditions (temperature, solvent) can significantly influence product formation and yield.
Mechanism of Action

Process

The mechanism of action for 2-cyclobutyl-1,3-oxazole-4-carboxylic acid primarily revolves around its role as a precursor in synthesizing biologically active compounds. The oxazole ring can interact with biological targets through hydrogen bonding and π-stacking interactions.

Data

Research indicates that derivatives of oxazole compounds often exhibit significant biological activities such as antimicrobial and anticancer properties . The specific interactions depend on the substituents present on the oxazole ring and their spatial orientation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Melting Point: Specific melting points may vary based on purity but are generally available from suppliers.

Chemical Properties

  • Solubility: Generally soluble in polar solvents like water and methanol.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data from suppliers indicate that this compound has a purity level of at least 95%, confirming its suitability for research applications .

Applications

Scientific Uses

2-Cyclobutyl-1,3-oxazole-4-carboxylic acid is utilized primarily in:

  1. Pharmaceutical Development: As an intermediate in synthesizing various therapeutic agents.
  2. Chemical Research: Serving as a building block for developing new compounds with potential biological activity.
  3. Material Science: Investigated for its properties in developing novel materials.

The ongoing research into this compound highlights its versatility and importance in advancing medicinal chemistry and related fields.

Introduction to Oxazole-Based Heterocycles

Structural Significance of 1,3-Oxazole Derivatives in Medicinal Chemistry

The 1,3-oxazole ring—a five-membered heterocycle featuring oxygen (O1) and nitrogen (N3) atoms—serves as a privileged scaffold in medicinal chemistry due to its balanced physiochemical properties and versatile drug-target interactions. This moiety exhibits moderate aromaticity arising from π-electron delocalization, which enhances metabolic stability compared to non-aromatic rings. Its weakly basic nitrogen (pKa ~0.8–1.5) allows for pH-dependent solubility modulation, while the oxygen atom participates in hydrogen bonding and dipole-dipole interactions with biological targets [7]. The 2-, 4-, and 5-positions of the oxazole ring accommodate diverse substituents, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. For example, cyclobutyl substitution at C-2 introduces significant conformational constraints due to the ring’s high strain energy (~27 kcal/mol). This rigidifies molecular geometry, reduces entropic penalties upon target binding, and enhances selectivity [9].

Notable drug derivatives include the anti-inflammatory agent Oxaprozin (4,5-diphenyl oxazole), the antiviral Pleconaril (oxazole-containing capsid inhibitor), and the antidiabetic Aleglitazar [7]. The cyclobutyl-oxazole motif specifically enhances membrane permeability through controlled lipophilicity (LogP typically 1.5–2.5) and moderate polar surface area. This is exemplified by 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which exhibit sub-micromolar activity against multidrug-resistant Mycobacterium tuberculosis (MIC = 0.14 µM) due to optimized target engagement in mycobacterial enzymes [1].

  • Table 1: Bioactive Cyclobutyl-Oxazole Derivatives
    Compound NameBiological TargetKey Activity MetricReference
    Compound 8 (Thiourea derivative)M. tuberculosis H37RvMIC = 0.14 µM; 2.5× > isoniazid [1]
    2-Cyclobutyl-N-[1-(oxan-4-yl)piperidin-4-yl]-1,3-oxazole-4-carboxamideδ-opioid receptorHigh-affinity ligand [5]
    2-Cyclobutyloxazole-4-carbonyl-substituted dipeptidesProtease-activated receptor 2 (PAR2)Affecters of inflammatory signaling [10]

Historical Development of Cyclobutyl-Substituted Oxazole Carboxylic Acids

Cyclobutyl-oxazole synthesis evolved from early cyclization strategies, such as the Robinson-Gabriel reaction (dehydration of α-acylamino ketones) and the Fischer oxazole synthesis (condensation of cyanohydrins with aldehydes) [7]. These methods faced limitations in regioselectivity and functional group tolerance, particularly for sterically demanding cyclobutyl groups. The 2000s witnessed advances in cross-coupling and multicomponent reactions enabling direct cyclobutyl incorporation. A landmark development was the van Leusen oxazole synthesis, which employed TosMIC (p-tolylsulfonylmethyl isocyanide) with aldehydes under basic conditions to furnish 4,5-disubstituted oxazoles . Cyclobutyl aldehydes could be utilized, but yields remained modest (<50%) due to ring strain-induced side reactions.

The 2010s introduced catalytic methods for greater efficiency:

  • Palladium-catalyzed C–H arylation: Enabled regioselective functionalization at C-2 or C-5 using phosphine ligands. Polar solvents favored C-5 arylation of oxazoles, while nonpolar media directed C-2 coupling—critical for appending cyclobutyl groups post-cyclization .
  • One-pot Suzuki-Miyaura sequences: As demonstrated by the synthesis of trisubstituted oxazoles, carboxylic acids and amino acids were condensed using DMT-MM (dehydrative agent) to form 5-(triazinyloxy)oxazole intermediates. Subsequent Ni-catalyzed coupling with boronic acids installed aryl/heteroaryl groups at C-5, though cyclobutyl boronic acids proved challenging due to protodeboronation [3].
  • Cyclobutane ring expansion: trans-2-Aryl-3-nitrocyclopropane-1,1-dicarboxylates underwent SnCl₄-catalyzed ring opening with nitriles, forming zwitterions that rearranged to 2,4,5-trisubstituted oxazoles. Aliphatic nitriles (e.g., cyclobutanecarbonitrile) gave 2-cyclobutyl variants in 60–85% yield [7].
  • Table 2: Synthetic Evolution of Cyclobutyl-Oxazoles
    EraMethodCyclobutyl Incorporation StrategyLimitation
    1980s–2000sFischer synthesisCyclobutyl cyanohydrin + aldehydesLow yields (30–40%)
    2010sVan Leusen in ionic liquidsCyclobutyl aldehydes + TosMICMedium yields (50–70%)
    2020sNi-catalyzed Suzuki couplingCyclobutyl boronic acids + bromooxazolesProtodeboronation issues

Role of 2-Cyclobutyl-1,3-oxazole-4-carboxylic Acid in Modern Drug Discovery

This compound serves as a multifunctional building block in drug design, leveraging its carboxylic acid group for direct target interactions or bioisosteric replacement. The C4-carboxy moiety deprotonates to a carboxylate anion (pKa ~3.5), forming salt bridges with basic residues (e.g., lysine, arginine) in enzymatic pockets. In δ-opioid receptor ligands, it replaces traditional tertiary amines, reducing off-target CNS effects while maintaining nanomolar affinity [5]. As a bioisostere, it mimics carboxylic acids (e.g., in angiotensin II receptor blockers) but with superior metabolic stability due to resistance to esterase hydrolysis. The oxazole ring’s nitrogen can also engage in π-stacking with aromatic amino acids, enhancing binding entropy [4].

Key derivatization strategies include:

  • Amide coupling: With amines or anilines using activating agents (EDC, DCC), yielding derivatives like N-[1-(oxan-4-yl)piperidin-4-yl]-2-cyclobutyloxazole-4-carboxamide—a δ-opioid agonist studied for neuropathic pain [5].
  • Decarboxylative cross-coupling: Under Pd catalysis, the carboxylic acid undergoes decarboxylative C–H arylation with (hetero)aryl halides, enabling direct access to 4-aryloxazoles without prefunctionalization [10].
  • Heterocycle fusion: Condensation with o-phenylenediamines forms benzimidazole-oxazole hybrids, expanding π-conjugation for kinase inhibition.

The cyclobutyl group’s role extends beyond steric constraint; its strain-release energy (~27 kcal/mol) can drive "molecular spring" effects in protease inhibitors. For example, in hepatitis C virus (HCV) NS3 protease inhibitors, cyclobutyl-oxazoles induce conformational strain upon binding, disrupting the enzyme’s catalytic triad [4] [9]. This principle is leveraged in telaprevir analogs, where cyclobutyl-oxazole carboxylates achieve IC₅₀ values <10 nM.

  • Table 3: Bioisosteric Equivalence of Carboxylic Acid Moieties
    Carboxylic Acid IsostereRelative Potency (vs. COOH)AdvantagesExample Drug
    1,2,4-Oxadiazole1.2×Enhanced metabolic stabilityOxolamine (cough suppressant)
    Tetrazole10×Lower pKa, improved membrane fluxLosartan (antihypertensive)
    1,3-Oxazole-4-carboxylic acid2.5×Balanced lipophilicity (LogP ~1.5)2-Cyclobutyloxazole-4-carboxylic acid derivatives [4] [8]

Future directions focus on sp³-enriched fragment libraries, where cyclobutyl-oxazole carboxylates address "flatness" in screening compounds. Their Fsp³ index (0.5–0.7) improves solubility and reduces protein aggregation, as evidenced in PAR2 affecters for inflammation [10]. Additionally, bicyclobutane-oxazole hybrids (e.g., from [2.2.0]-fused systems) exploit hyperstrain (>64 kcal/mol) for irreversible kinase inhibition—a frontier in targeted oncology therapeutics [9].

Properties

CAS Number

1190314-33-0

Product Name

2-Cyclobutyl-1,3-oxazole-4-carboxylic acid

IUPAC Name

2-cyclobutyl-1,3-oxazole-4-carboxylic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.164

InChI

InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)

InChI Key

BHGYEFGSVNXEME-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=NC(=CO2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.